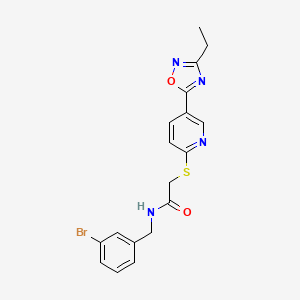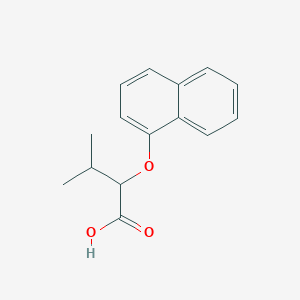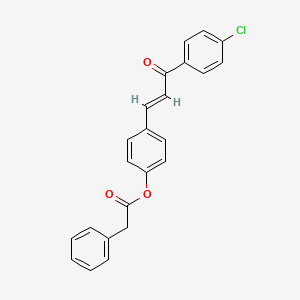
Phenyl-acetic acid 4-(3-(4-chloro-phenyl)-3-oxo-propenyl)-phenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl-acetic acid 4-(3-(4-chloro-phenyl)-3-oxo-propenyl)-phenyl ester, also known by its chemical formula C₁₀H₁₁ClO₃ , is a compound with a molecular weight of approximately 214.646 g/mol . It is classified as an ester , specifically the methyl ester of acetic acid. The compound’s structure consists of a phenyl ring attached to an acetic acid moiety via an oxygen atom. The presence of a chloro group on the phenyl ring contributes to its distinct properties.
Synthesis Analysis
The synthesis of this compound involves the reaction between 4-chloro-2-methylphenoxyacetic acid (also known as MCPA methyl ester ) and an appropriate reagent to form the ester linkage. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of this compound comprises a central acetic acid group (CH₃COOH) connected to a phenyl ring. The chloro substitution on the phenyl ring influences its chemical behavior and reactivity. Researchers have characterized this structure using techniques such as NMR spectroscopy , X-ray crystallography , and mass spectrometry .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including hydrolysis, esterification, and nucleophilic substitution. Investigating its reactivity with different nucleophiles and electrophiles provides insights into its potential applications .
科学研究应用
4-Chloro-3-(3-oxo-propenyl)phenyl-acetic acid ester has a variety of scientific research applications. It is used in the synthesis of various drugs and biological compounds, such as antifungal agents and anti-inflammatory drugs. It is also used in the synthesis of polymers, as well as in the preparation of various organic compounds. Additionally, this compound is used in the preparation of various catalysts, and has been found to be effective in the synthesis of various other compounds.
作用机制
The mechanism of action of 4-Chloro-3-(3-oxo-propenyl)phenyl-acetic acid ester is not yet fully understood. However, it is believed to act as an electrophile in the Michael addition reaction, and as a nucleophile in the Grignard reaction. Additionally, it is believed to act as a catalyst in the hydrolysis reaction, which is used in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(3-oxo-propenyl)phenyl-acetic acid ester are not yet fully understood. However, it has been found to have an inhibitory effect on the growth of certain fungi, as well as an anti-inflammatory effect. Additionally, it has been found to have an effect on the metabolism of certain proteins, and has been found to have an effect on certain enzymes involved in the synthesis of various compounds.
实验室实验的优点和局限性
The use of 4-Chloro-3-(3-oxo-propenyl)phenyl-acetic acid ester in laboratory experiments has both advantages and limitations. One of the main advantages of using this compound is its high reactivity, which makes it ideal for the synthesis of various compounds. Additionally, it is relatively inexpensive and easy to obtain. However, it is also highly toxic and should be handled with extreme caution. Additionally, it is sensitive to light and air, and should be stored in a cool, dry place.
未来方向
There are a variety of potential future directions for the use of 4-Chloro-3-(3-oxo-propenyl)phenyl-acetic acid ester. One potential direction is to further explore its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted on its mechanism of action, as well as its potential for use in the synthesis of various other compounds. Additionally, further research could be conducted on its potential for use in the synthesis of various polymers and catalysts. Finally, further research could be conducted on its potential for use in the synthesis of various drugs and biological compounds.
合成方法
4-Chloro-3-(3-oxo-propenyl)phenyl-acetic acid ester can be synthesized using a variety of methods. The most commonly used method is the Michael addition reaction, which involves the addition of a nucleophile to an electrophile in the presence of a catalyst. This reaction is typically carried out in an aqueous solution, and the resulting product is a carboxylic acid ester. Other methods for synthesizing this compound include the use of a Grignard reagent, a Wittig reaction, and a hydrolysis reaction.
属性
IUPAC Name |
[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO3/c24-20-11-9-19(10-12-20)22(25)15-8-17-6-13-21(14-7-17)27-23(26)16-18-4-2-1-3-5-18/h1-15H,16H2/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRFPLJDXCMXMW-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)picolinamide](/img/structure/B2785855.png)
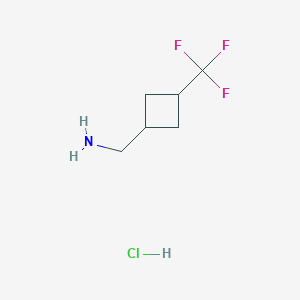


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2785862.png)
![(E)-methoxy({2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene})amine](/img/structure/B2785864.png)
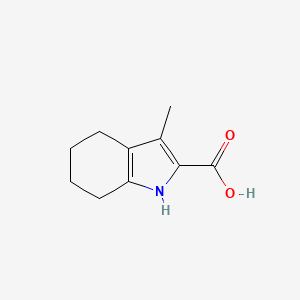
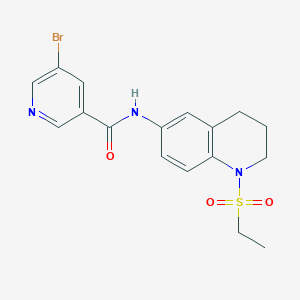
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2785868.png)
![2-(Piperidin-4-ylthio)benzo[d]thiazole hydrochloride](/img/structure/B2785871.png)

![(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane](/img/structure/B2785874.png)
